molecular formula C11H14ClNO4S B2809899 Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate CAS No. 1325303-30-7

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate

Cat. No.: B2809899
CAS No.: 1325303-30-7
M. Wt: 291.75
InChI Key: NEPMYCZTASMEKM-UHFFFAOYSA-N
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Description

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is an organic compound with the molecular formula C11H14ClNO4S It is a derivative of pyridine, featuring a sulfonyl group attached to the pyridine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and tert-butyl bromoacetate.

    Sulfonylation: The 2-chloropyridine undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The resulting sulfonylated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloropyridine-3-sulfonic acid and tert-butyl alcohol.

    Reduction: 2-chloropyridine-3-sulfide derivatives.

Scientific Research Applications

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Biological Studies: It serves as a tool compound in studying the biological activity of sulfonylated pyridine derivatives.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the sulfonyl group.

    2-Chloropyridine-3-sulfonic acid: Similar sulfonylated pyridine but without the ester group.

    Tert-butyl 2-(3-pyridyl)acetate: Similar ester group but lacks the chlorine and sulfonyl groups.

Uniqueness

Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-9(14)7-18(15,16)8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMYCZTASMEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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